N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide
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Overview
Description
N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide is a chemical compound with the molecular formula C8H10N4O3 and a molecular weight of 210.2 g/mol It is characterized by the presence of a nitro group and a hydrazide functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide typically involves the reaction of 4-methyl-3-nitropyridine with acetohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . The reaction can be represented as follows:
4-Methyl-3-nitropyridine+Acetohydrazide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane or acetonitrile.
Condensation: Aldehydes or ketones, acidic or basic catalysts, solvents like ethanol or methanol.
Major Products Formed
Reduction: Formation of N-(4-Methyl-3-aminopyridin-2-yl)acetohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Condensation: Formation of hydrazones with different aldehydes or ketones.
Scientific Research Applications
N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydrazide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-nitropyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of an acetohydrazide group.
N-(6-Chloro-3-nitropyridin-2-yl)acetohydrazide: Contains a chloro substituent on the pyridine ring.
Uniqueness
N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide is unique due to the presence of both a nitro group and a hydrazide group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-methyl-3-nitropyridin-2-yl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-5-3-4-10-8(7(5)12(14)15)11(9)6(2)13/h3-4H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNPNHWSJMSOMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N(C(=O)C)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682415 |
Source
|
Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-33-6 |
Source
|
Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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